molecular formula C₂₉H₄₀Cl₂F₃O₂S B1146516 Fluphenazine Enanthate Dihydrochloride CAS No. 3105-68-8

Fluphenazine Enanthate Dihydrochloride

Numéro de catalogue: B1146516
Numéro CAS: 3105-68-8
Poids moléculaire: 622.61
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluphenazine Enanthate Dihydrochloride is a derivative of fluphenazine, a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. This compound is known for its long-acting properties, making it suitable for depot injections, which can last for several weeks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine Enanthate Dihydrochloride involves the esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fluphenazine Enanthate Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Clinical Applications

Fluphenazine enanthate is primarily indicated for:

  • Management of Schizophrenia : It is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. The long-acting formulation allows for less frequent dosing, which can improve patient compliance compared to oral medications .
  • Treatment-Resistant Cases : For patients who have difficulty adhering to oral medication regimens, fluphenazine enanthate provides a viable alternative. It has been shown to reduce relapse rates in patients with schizophrenia when compared to placebo .
  • Adjunct Therapy : It may also be used in conjunction with other therapeutic modalities, such as social therapy, to enhance treatment outcomes for newly discharged patients from psychiatric facilities .

Pharmacokinetics

The pharmacokinetic profile of fluphenazine enanthate includes:

  • Absorption and Distribution : Following intramuscular injection, fluphenazine enanthate is slowly released into the bloodstream, providing prolonged therapeutic effects. The peak plasma concentrations occur later than with oral formulations due to this slow release mechanism .
  • Half-Life : The half-life of fluphenazine enanthate is significantly longer than that of its hydrochloride counterpart, allowing for less frequent dosing schedules (typically every two to three weeks) compared to daily oral administration .

Clinical Studies

Numerous studies have evaluated the efficacy and safety of fluphenazine enanthate:

  • A review of randomized controlled trials indicated that long-acting formulations like fluphenazine enanthate are associated with lower relapse rates compared to placebo and improve adherence in patients who struggle with daily medications .
  • A comparative study found that while both fluphenazine decanoate and enanthate are effective, the decanoate form may have a slightly better side effect profile and longer duration of action than the enanthate formulation .

Side Effects

Common side effects associated with fluphenazine enanthate include:

  • Extrapyramidal Symptoms : These include tremors, rigidity, and akathisia, which are common with many antipsychotic medications due to their dopamine-blocking effects .
  • Other Adverse Effects : Patients may also experience sedation, weight gain, and metabolic changes; however, these effects vary among individuals and are often manageable through dose adjustments or adjunctive therapies .

Summary Table of Key Findings

AspectFluphenazine Enanthate
Indication Schizophrenia
Mechanism of Action Dopamine D2 receptor antagonist
Administration Route Intramuscular injection
Dosing Frequency Every 2-3 weeks
Common Side Effects Extrapyramidal symptoms
Efficacy Reduces relapse rates

Mécanisme D'action

Fluphenazine Enanthate Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to alleviate symptoms of psychosis. Additionally, it depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparaison Avec Des Composés Similaires

Uniqueness: Fluphenazine Enanthate Dihydrochloride is unique due to its long-acting properties, which allow for less frequent dosing compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .

Activité Biologique

Fluphenazine enanthate dihydrochloride is an antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and emerging research findings, providing a comprehensive overview supported by diverse studies.

Fluphenazine enanthate functions as a typical antipsychotic by primarily blocking postsynaptic dopaminergic D2 receptors in the central nervous system (CNS). This blockade occurs in key areas such as the basal ganglia, limbic system, and cortex, which are crucial for regulating mood and behavior. Additionally, fluphenazine also antagonizes α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors, contributing to its overall pharmacological profile .

Pharmacodynamics

The pharmacodynamics of fluphenazine enanthate reveal its ability to modulate neurotransmitter systems. Its action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms. However, this mechanism is also associated with various side effects, including extrapyramidal symptoms (EPS) due to the disruption of dopaminergic signaling pathways .

Comparative Studies

A systematic review encompassing 73 randomized controlled trials (RCTs) with 4,870 participants highlighted the efficacy of fluphenazine enanthate compared to oral antipsychotics. While both fluphenazine decanoate and enanthate were effective in managing schizophrenia, they did not significantly reduce relapse rates compared to placebo over medium-term follow-ups (6 months to 1 year). The quality of evidence was rated as low to very low, indicating a need for further research .

Outcome Fluphenazine Enanthate Placebo Relative Risk (RR) Quality of Evidence
Death (2 years follow-up)0 per 10000 per 1000RR 5 (0.25 to 99.51)Very Low
Relapse (6 months - 1 year)418 per 1000673 per 1000RR 0.62 (0.24 to 1.6)Very Low

Long-Acting Formulations

Long-acting formulations such as fluphenazine enanthate provide advantages over oral medications by improving patient compliance through less frequent dosing. However, studies suggest that these formulations may not significantly outperform oral medications regarding overall clinical outcomes .

Adverse Effects

The use of fluphenazine is often accompanied by side effects typical of antipsychotics, including:

  • Extrapyramidal symptoms (EPS)
  • Sedation
  • Weight gain
  • Anticholinergic effects

Research indicates that while fluphenazine decanoate may produce fewer movement disorders than other oral antipsychotics, the differences in adverse effects between fluphenazine enanthate and decanoate are minimal .

Emerging Research and Applications

Recent studies have explored the broader biological activity of fluphenazine beyond its antipsychotic effects:

  • Antitumor Properties : Fluphenazine has shown promise in cancer treatment by reducing cell viability in various cancer cell lines including lung, breast, and leukemia cells. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as Akt and Wnt .
  • Virucidal Activity : Emerging data suggest that fluphenazine exhibits virucidal properties against certain viruses, indicating potential applications in infectious disease management .
  • Nanoparticle Conjugation : Research into fluphenazine-gold nanoparticle conjugates has demonstrated enhanced biological activity against neuroblastoma cells. These conjugates showed improved cytotoxicity compared to free fluphenazine alone .

Case Studies

A notable case study involving hospitalized chronic schizophrenics demonstrated that patients receiving fluphenazine enanthate exhibited significant improvements in their psychiatric symptoms compared to those receiving alternative treatments. However, the study also noted high dropout rates due to side effects and lack of efficacy in some cases .

Propriétés

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORZKYVLRPQZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.